Structural Differentiation from the Reversible Proton Pump Inhibitor Core: 5,6-Dimethyl-4-(tetrahydroisoquinolin-2-yl)pyrimidine (Revaprazan Core)
This compound is a structural analog of the core scaffold found in revaprazan, a reversible gastric H+/K+-ATPase inhibitor [1]. The critical differentiation lies in the replacement of the 4-(1,2,3,4-tetrahydroisoquinolin-2-yl) group in revaprazan's core with a 4-(4-(fluoromethyl)piperidin-1-yl) group in the target compound. This scaffold-hopping modification replaces a fused bicyclic aryl ring system with a monocyclic, saturated piperidine bearing a fluoromethyl substituent, fundamentally altering the molecule's conformational flexibility, basicity (pKa of piperidine vs. tetrahydroisoquinoline), and logP, which are key determinants of target binding kinetics, selectivity against off-target ion channels, and oral bioavailability . While direct comparative biological data for this exact compound is not publicly available, the structural transformation represents a classic medicinal chemistry strategy to explore new intellectual property space and improve pharmacokinetic profiles, making it a high-value intermediate for developing next-generation acid pump antagonists.
| Evidence Dimension | 4-Position Substituent Structure and Physicochemical Properties |
|---|---|
| Target Compound Data | 4-(4-(fluoromethyl)piperidin-1-yl); Molecular Weight: 223.29 g/mol; Formula: C12H18FN3 |
| Comparator Or Baseline | 4-(1,2,3,4-tetrahydroisoquinolin-2-yl) (Revaprazan core); Molecular Weight: ~253.34 g/mol; Formula: C16H19N3 (for the core scaffold) [1] |
| Quantified Difference | Molecular Weight Delta: +30.05 g/mol; Significant change in ring structure (bicyclic vs. monocyclic) and H-bond acceptor/donor profile. |
| Conditions | Structural comparison based on chemical structure; no in vitro or in vivo model data. |
Why This Matters
Procurement of this specific building block, rather than the revaprazan core or simple 4-chloro intermediates, is essential for medicinal chemistry programs pursuing novel IP and improved drug-like properties in the acid pump inhibitor or related target space.
- [1] KR101122376B1 patent. "Novel 5,6-dimethylpyrimidine derivatives and processes for the preparation thereof." Assignee: Yuhan Corporation. (Describes the background art and formula for 5,6-dimethylpyrimidine derivatives, including revaprazan.) View Source
